molecular formula C19H23N3O3 B2687673 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097894-04-5

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2687673
CAS No.: 2097894-04-5
M. Wt: 341.411
InChI Key: IREOOIXFWWHHSF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a cyclopropyl group, a phenylacetyl-substituted piperidine ring, and an imidazolidine-2,4-dione core

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels . More detailed studies are needed to understand the specific effects of this compound.

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via acylation reactions, often using phenylacetyl chloride in the presence of a base.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.

    Formation of the Imidazolidine-2,4-dione Core: This core structure is formed through cyclization reactions involving urea derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenylacetyl derivatives.

Scientific Research Applications

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and analgesic properties.

    Chemical Research: Use as a model compound in studies of reaction mechanisms and synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its imidazolidine-2,4-dione core distinguishes it from other phenylacetylpiperidine derivatives, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOOIXFWWHHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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